1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-11-7-3-2-5-9(11)16-13(19)17-10-6-4-8-15-12(10)14/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFGODXGCBKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The thiourea moiety is known to form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): This compound replaces the pyridine ring with a chlorobenzoyl group.
- Halogenated Phenylthioureas () : Compounds like 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea (85) feature multiple halogen substituents, enhancing electron-withdrawing effects and likely increasing rigidity compared to the target compound’s single chlorine and methoxy groups.
- 1-Adamantyl Thioureas () : Derivatives such as 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea incorporate bulky adamantyl groups, which sterically hinder intermolecular interactions, unlike the planar pyridine and phenyl moieties in the target compound.
Crystal Packing and Intermolecular Interactions
- The target compound’s pyridine and methoxyphenyl groups may engage in π-π stacking, similar to 1-acyl-thiourea derivatives (e.g., 1-(2-oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea), where π-stacking dominates crystal packing .
- In contrast, halogenated thioureas (e.g., compound 85 in ) rely more on halogen bonds and hydrogen bonds (N–H···O/S) for stabilization, as seen in Hirshfeld surface analyses .
Antimicrobial Activity
- Azetidinone-Thiourea Hybrids (): Compounds like 7f (MIC = 62.5 µg/mL against S. aureus) and 7k (MIC = 62.5 µg/mL against E. coli) show potency comparable to ciprofloxacin. The target compound’s activity may depend on the synergistic effects of its pyridine and methoxy groups, though direct data are unavailable.
- Halogenated Copper(II) Thiourea Complexes () : Complexes with bromo/chloro substituents (e.g., 83, MIC = 2–8 µg/mL against M. tuberculosis) demonstrate enhanced antitubercular activity due to halogen-mediated membrane disruption. The target compound’s 2-chloropyridine group may offer similar advantages.
Enzyme Inhibition
- Urease Inhibitors () : 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids exhibit urease inhibition via thione-sulfur coordination to the enzyme’s nickel center. The target compound’s thiourea moiety could adopt a similar mechanism, but its pyridine ring might alter binding affinity.
Physicochemical Properties
Solubility and Stability
Table 1: Key Properties of Selected Thiourea Derivatives
Biological Activity
1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that combines a chloropyridine moiety and a methoxyphenyl group, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The chemical formula of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea is C13H12ClN3OS. Its structure features a thiourea functional group, which is known for its ability to interact with various biological targets through hydrogen bonding and other molecular interactions.
Biological Activities
The biological activities of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea have been explored in various studies, highlighting its potential in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anti-inflammatory Effects
In animal models, 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea has demonstrated notable anti-inflammatory effects. A study evaluated its efficacy in reducing inflammation in mice subjected to nociceptive pain models. The results indicated that this compound significantly alleviated pain without inducing ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Enzyme Inhibition
Thiourea derivatives have been reported as potent inhibitors of various enzymes, including α-chymotrypsin. This inhibition can lead to therapeutic benefits in diseases where protease activity is dysregulated. The specific interactions between 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea and target enzymes warrant further investigation to elucidate its full potential as an enzyme inhibitor .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea, a comparison with structurally similar thiourea derivatives is useful.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea | CHClNS | Antimicrobial | Contains chlorophenyl moiety |
| 1-(3-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea | CHClNS | Enzyme Inhibitor | Different chlorine positioning |
| 1-(4-Methoxyphenyl)-3-(pyridin-2-yl)thiourea | CHNO\S | Antioxidant | Contains methoxy instead of chloro |
The unique combination of both chloropyridine and methoxyphenyl rings in 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea contributes to its distinct biological activity profile, making it a valuable subject for further research in medicinal chemistry.
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Pain Management Study : A study involving the administration of varying doses of 1-(2-Chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea demonstrated significant analgesic effects in rodent models, suggesting its potential for pain management without the side effects associated with traditional NSAIDs .
- Antimicrobial Efficacy : In vitro assays conducted on different bacterial strains showed that 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)thiourea, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-chloropyridin-3-amine with 2-methoxyphenyl isothiocyanate in polar aprotic solvents (e.g., ethanol or dichloromethane) under reflux. Stirring duration (6–12 hours) and temperature control (60–80°C) are critical to avoid side reactions. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Substituent positions (e.g., chloro vs. methoxy groups) influence reactivity and require tailored stoichiometric ratios .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å) and confirms stereochemistry. Use SHELX programs for refinement .
- NMR spectroscopy : H NMR (δ 8.2–8.6 ppm for pyridine protons; δ 3.8 ppm for methoxy groups) and C NMR (δ 178–180 ppm for thiocarbonyl) validate substitution patterns.
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. How can researchers investigate the compound's mechanism of action in antimicrobial or anticancer assays?
- Methodological Answer :
- Enzyme inhibition assays : Test against bacterial DNA gyrase or human topoisomerase II using fluorescence-based assays (e.g., ATPase activity via malachite green). IC values <10 µM suggest potent inhibition .
- Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track membrane penetration. Methoxy groups enhance lipophilicity (logP ~2.5), correlating with intracellular accumulation .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity measurements in cancer cell lines (e.g., MDA-MB-231) identify cytotoxic pathways .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control pH (7.4), serum concentration (10% FBS), and incubation time (24–48 hrs) to minimize variability.
- Dose-response validation : Repeat experiments across multiple cell lines (e.g., U-87 glioblastoma vs. MCF-7 breast cancer) to assess selectivity.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Methodological Answer :
- Substituent variation : Replace the 2-chloropyridine with 4-fluorophenyl to test halogen effects on target binding.
- Bioisosteric replacement : Swap thiourea with urea to evaluate sulfur's role in hydrogen bonding (e.g., ∆IC shifts from 5 µM to >50 µM).
- Computational docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), prioritizing substituents with higher binding affinity (∆G < −8 kcal/mol) .
Q. What crystallographic protocols are recommended for resolving polymorphic forms or co-crystal structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
